Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-5-fluoro-2-methylquinoline

Medicinal Chemistry Chemical Biology Synthetic Intermediate

8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol. It is a dihalogenated methylquinoline in which a bromine atom occupies the C-8 position, a fluorine atom occupies the C-5 position, and a methyl group is located at the C-2 position of the quinoline ring system.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
CAS No. 904694-59-3
Cat. No. B1375375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-fluoro-2-methylquinoline
CAS904694-59-3
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)F)Br
InChIInChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3
InChIKeySKYJNBNYCRKOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3): A Dihalogenated Quinoline Intermediate for Medicinal Chemistry and Chemical Biology


8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol . It is a dihalogenated methylquinoline in which a bromine atom occupies the C-8 position, a fluorine atom occupies the C-5 position, and a methyl group is located at the C-2 position of the quinoline ring system . This specific substitution pattern distinguishes it from its closest regioisomer, 5-bromo-8-fluoro-2-methylquinoline (CAS 1379345-83-1), as well as from mono-halogenated analogs such as 8-bromo-2-methylquinoline (CAS 61047-43-6). The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the orthogonal reactivity of the C–Br and C–F bonds enables sequential functionalization strategies .

Why 8-Bromo-5-fluoro-2-methylquinoline Cannot Be Interchanged with Closely Related Quinoline Analogs


Quinoline derivatives with identical molecular formulae but differing halogen substitution patterns (e.g., 8-bromo-5-fluoro vs. 5-bromo-8-fluoro regioisomers) are chemically distinct entities with separate CAS registry numbers and, consequently, different reactivity profiles, spectroscopic signatures, and biological target interactions . Within the allosteric HIV-1 integrase inhibitor (ALLINI) class, the position of bromine substitution on the quinoline scaffold has been shown to determine antiviral potency against drug-resistant viral mutants: the 8-bromo analog retained full effectiveness against the A128T mutant, whereas the corresponding 6-bromo analog suffered a significant loss of potency [1]. This position-dependent pharmacological difference demonstrates that even subtle changes in halogen placement on the quinoline core cannot be treated as functionally equivalent, underscoring the necessity of procuring the exact regioisomer specified by the synthetic route or biological assay protocol.

Quantitative Differentiation Evidence for 8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3)


Regioisomeric Identity: 8-Bromo-5-fluoro-2-methylquinoline vs. 5-Bromo-8-fluoro-2-methylquinoline

The target compound 8-bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) and its regioisomer 5-bromo-8-fluoro-2-methylquinoline (CAS 1379345-83-1) share the identical molecular formula C₁₀H₇BrFN and molecular weight of 240.07 g/mol, yet are chemically and biologically non-interchangeable due to the swapped positions of bromine and fluorine on the quinoline scaffold . The CAS registry system assigns distinct numbers to each isomer (904694-59-3 vs. 1379345-83-1), and vendors supply them as separate catalog items with independent purity certification . The target compound places the bromine at C-8 (a position amenable to Suzuki–Miyaura and other Pd-catalyzed cross-coupling reactions) and the fluorine at C-5 (a position that can engage in nucleophilic aromatic substitution under appropriate conditions), whereas the regioisomer reverses this reactivity pattern, leading to different synthetic outcomes in multi-step sequences [1].

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Predicted Physicochemical Properties: 8-Bromo-5-fluoro-2-methylquinoline vs. 8-Bromo-2-methylquinoline (Non-fluorinated Analog)

The introduction of fluorine at C-5 in 8-bromo-5-fluoro-2-methylquinoline alters key predicted physicochemical parameters relative to the non-fluorinated analog 8-bromo-2-methylquinoline (CAS 61047-43-6). The fluorinated target compound has a predicted boiling point of 298.5 ± 35.0 °C, a predicted density of 1.564 ± 0.06 g/cm³, and a predicted pKa of 2.16 ± 0.50, calculated using Advanced Chemistry Development (ACD/Labs) Software . In contrast, 8-bromo-2-methylquinoline (C₁₀H₈BrN, MW 222.08) lacks the electron-withdrawing fluorine substituent, resulting in a lower molecular weight, altered electron distribution on the quinoline ring, and a different predicted basicity and boiling point . The presence of fluorine at C-5 is expected to decrease the electron density of the quinoline nitrogen (manifested in the low predicted pKa of ~2.2), which influences both chromatographic retention behavior and protonation state under physiological conditions.

Physicochemical Characterization ADME Prediction Compound Handling

Class-Level SAR: 8-Bromo vs. 6-Bromo Quinoline ALLINIs in Antiviral Potency Against Drug-Resistant HIV-1 Mutant

Although 8-bromo-5-fluoro-2-methylquinoline itself has not been directly profiled in published antiviral assays, a systematic SAR study of multi-substituted quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) provides class-level evidence that the position of bromine on the quinoline scaffold critically impacts antiviral potency against drug-resistant viral strains. In this study, the addition of bromine at either the 6-position (6-bromo) or 8-position (8-bromo) was found to confer improved antiviral properties relative to non-brominated analogs [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, whereas the 8-bromo analog retained full effectiveness [1]. This finding establishes a position-dependent resistance profile: the 8-bromo substitution pattern preserves activity against a clinically relevant resistance mutation that compromises the 6-bromo analog.

Antiviral Research HIV-1 Integrase Allosteric Inhibitors

Synthetic Intermediate Utility: Waltherione Alkaloid Total Synthesis via 8-Bromo-5-fluoro-quinolin-4-one Scaffolds

The 8-bromo-5-fluoro substitution pattern on the quinoline core has been demonstrated as a productive intermediate motif in the total synthesis of biologically active alkaloids. A closely related compound, 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one, was employed as a versatile intermediate in the first total synthesis of rac-8-deoxoantidesmone and rac-waltherione M, accessed in three steps via a diversity-oriented approach [1]. This intermediate was obtained through a one-step condensation between 2-bromo-5-fluoro-aniline and ethyl 2-methoxy-3-oxo-butanoate [1], directly paralleling the synthetic accessibility of 8-bromo-5-fluoro-2-methylquinoline (which is itself synthesized from 2-bromo-5-fluoro-aniline in a Skraup-type reaction ). The successful deployment of the 8-bromo-5-fluoro-quinoline scaffold in natural product total synthesis validates its utility as a building block for constructing complex, bioactive molecular architectures.

Total Synthesis Natural Product Chemistry Agrochemical Intermediates

Halogen Reactivity Orthogonality: C-8 Bromine vs. C-5 Fluorine as Handles for Sequential Functionalization

The 8-bromo-5-fluoro-2-methylquinoline scaffold presents two halogen substituents with distinctly different reactivity profiles, enabling sequential, chemoselective derivatization strategies. The C-8 bromine is primed for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), while the C-5 fluorine can serve as a leaving group in nucleophilic aromatic substitution (SNAr) under more forcing conditions or as a metabolically stable blocking group in biological assays [1]. This orthogonality is a direct consequence of the different bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–F ≈ 490 kJ/mol) and the distinct electronic effects at the 8- and 5-positions of the quinoline ring [2]. In contrast, mono-halogenated analogs such as 8-bromo-2-methylquinoline (lacking C-5 fluorine) or 5-fluoro-2-methylquinoline (lacking C-8 bromine) offer only a single site for derivatization, limiting the structural complexity that can be achieved in a single synthetic sequence from one starting material.

Organic Synthesis Cross-Coupling Chemoselective Derivatization

Procurement-Driven Application Scenarios for 8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3)


Medicinal Chemistry: ALLINI Scaffold Optimization and Kinase Inhibitor Programs

Based on class-level SAR evidence that 8-bromo-substituted quinolines retain full antiviral potency against the ALLINI-resistant HIV-1 IN A128T mutant, whereas 6-bromo analogs lose effectiveness [1], 8-bromo-5-fluoro-2-methylquinoline is a logical core scaffold for medicinal chemistry teams developing next-generation allosteric integrase inhibitors. The C-8 bromine provides a synthetic handle for introducing diversity at the position shown to preserve activity against resistance mutations, while the C-5 fluorine can serve as a metabolically stable substituent or a secondary derivatization site. Procurement of the exact 8-bromo-5-fluoro regioisomer (CAS 904694-59-3) is essential to avoid the 6-bromo or 5-bromo-8-fluoro isomers, which would not recapitulate the favorable resistance profile.

Synthetic Methodology Development: Orthogonal Cross-Coupling on Dihalogenated Quinolines

The 8-bromo-5-fluoro-2-methylquinoline scaffold provides an ideal substrate for developing and benchmarking chemoselective cross-coupling methodologies. The significant difference in C–Br (~285 kJ/mol) vs. C–F (~490 kJ/mol) bond dissociation energies enables sequential Pd-catalyzed functionalization at C-8 followed by (or in the presence of) the C-5 fluorine substituent [2]. This makes the compound well-suited for reaction optimization studies, including investigations of nickel-catalyzed Suzuki–Miyaura couplings of aryl fluorides, where quinolines have been explicitly demonstrated as competent substrates [2]. Researchers and process chemists procuring this specific building block can generate diverse compound libraries from a single starting material.

Natural Product-Inspired Agrochemical Discovery: Waltherione-Derived Nematicide and Fungicide Programs

The successful deployment of a closely related 8-bromo-5-fluoro-quinolin-4-one intermediate in the total synthesis of waltherione alkaloids—natural products with demonstrated nematocidal and fungicidal activities—positions 8-bromo-5-fluoro-2-methylquinoline as a viable starting material for agrochemical discovery programs [3]. Structural simplification studies of Waltherione A have shown that quinoline derivatives (as opposed to quinolone derivatives) exhibit superior nematocidal and fungicidal activities, with lead compound D1 achieving a 72 h LC₅₀ of 23.06 μg/mL against Meloidogyne incognita and an EC₅₀ of 2.98 μg/mL against Botrytis cinerea [4]. The 8-bromo-5-fluoro-2-methylquinoline scaffold retains the quinoline oxidation state preferred for activity and provides two halogen handles for further SAR exploration.

Fragment-Based Drug Discovery (FBDD) Library Stocking

As a low-molecular-weight (240.07 g/mol), dihalogenated heterocyclic compound with a predicted pKa of 2.16 that renders it largely uncharged at physiological pH, 8-bromo-5-fluoro-2-methylquinoline meets established fragment-like criteria (MW < 300, cLogP predicted to be in the drug-like range, hydrogen bond acceptor count from the quinoline nitrogen and fluorine) . The compound's two halogen substituents provide both vectors for fragment elaboration and heavy-atom anomalous scattering for X-ray crystallographic binding mode determination. Procurement for fragment library inclusion requires the specific CAS number 904694-59-3, as the regioisomeric 5-bromo-8-fluoro variant would yield different binding poses and SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-5-fluoro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.